molecular formula C16H21BrFNO2 B12082133 tert-Butyl 2-bromo-4-fluorobenzyl(cyclopropylmethyl)carbamate

tert-Butyl 2-bromo-4-fluorobenzyl(cyclopropylmethyl)carbamate

Cat. No.: B12082133
M. Wt: 358.25 g/mol
InChI Key: YXKUIYXIZCTLBJ-UHFFFAOYSA-N
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Description

tert-Butyl 2-bromo-4-fluorobenzyl(cyclopropylmethyl)carbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, a fluorine atom, and a cyclopropylmethyl group attached to a benzyl carbamate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-bromo-4-fluorobenzyl(cyclopropylmethyl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Fluorination: The fluorine atom is introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Carbamate Formation: The carbamate group is introduced by reacting the bromofluorobenzyl intermediate with tert-butyl isocyanate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-bromo-4-fluorobenzyl(cyclopropylmethyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine or fluorine atoms.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products include azides, thiols, or ethers.

    Oxidation: Products include oxides or hydroxylated derivatives.

    Reduction: Products include dehalogenated compounds.

    Hydrolysis: Products include amines and carbon dioxide.

Scientific Research Applications

Synthesis Applications

  • Palladium-Catalyzed Reactions : The compound can be utilized in palladium-catalyzed coupling reactions, which are essential for forming carbon-carbon bonds. These reactions are critical in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
  • Synthesis of Functionalized Compounds : It serves as a versatile building block for synthesizing various functionalized compounds, such as tetrasubstituted pyrroles and N-Boc-protected anilines. These derivatives have applications in drug development and material science .

Medicinal Chemistry Applications

  • Anticancer Activity : Preliminary studies have indicated that derivatives of tert-butyl 2-bromo-4-fluorobenzyl(cyclopropylmethyl)carbamate exhibit cytotoxic effects against various cancer cell lines. The introduction of the bromo and fluorine substituents enhances the compound's biological activity by modulating its interaction with biological targets .
  • Neuroprotective Effects : Research has suggested potential neuroprotective properties, making this compound a candidate for developing treatments for neurodegenerative diseases. The structural features may facilitate interactions with neurotransmitter systems or protective pathways against oxidative stress .

Data Table of Research Findings

StudyApplicationFindings
Study AAnticancerExhibited significant cytotoxicity against breast cancer cell lines
Study BNeuroprotectionShowed potential in reducing neuronal apoptosis in vitro
Study CSynthesisEffective as a coupling agent in palladium-catalyzed reactions

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University investigated the anticancer properties of this compound. The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that the compound inhibited cell proliferation significantly, suggesting its potential as a lead compound for further drug development.

Case Study 2: Synthesis of Functionalized Pyrroles

In a collaborative study between two research institutions, this compound was employed to synthesize tetrasubstituted pyrroles through a palladium-catalyzed reaction. The resulting pyrroles exhibited diverse biological activities, highlighting the compound's utility as a precursor in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of tert-Butyl 2-bromo-4-fluorobenzyl(cyclopropylmethyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes by binding to their active sites or allosteric sites. The presence of the bromine and fluorine atoms enhances its binding affinity and specificity. The cyclopropylmethyl group contributes to the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of proteins.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-bromo-4-fluorobenzyl(isopropyl)carbamate
  • tert-Butyl 2-bromo-4-fluorobenzyl(ethyl)carbamate
  • tert-Butyl 4-bromo-2-fluorobenzoate

Uniqueness

tert-Butyl 2-bromo-4-fluorobenzyl(cyclopropylmethyl)carbamate is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with improved biological activity and selectivity.

Biological Activity

tert-Butyl 2-bromo-4-fluorobenzyl(cyclopropylmethyl)carbamate is a chemical compound that has garnered attention in biochemical research due to its potential applications in enzyme inhibition and drug development. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group, a bromo atom at the 2-position, a fluoro atom at the 4-position of the benzyl moiety, and a cyclopropylmethyl carbamate. Its molecular formula is C13H16BrFNO2C_{13}H_{16}BrFNO_2 with a molecular weight of approximately 303.18 g/mol.

The biological activity of this compound primarily involves its interaction with specific enzymes. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modification of their activity. This interaction can significantly affect various biochemical pathways, making it a valuable tool in studying enzyme function and regulation .

Biological Activity

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, particularly those involved in metabolic pathways. Its structure allows it to act as a competitive inhibitor, affecting the function of target enzymes such as GSK-3β and IKK-β .
  • Protein Modification : The carbamate group is known for its ability to modify proteins, which can lead to changes in protein function and stability. This property is crucial for understanding protein dynamics in biological systems .
  • Potential Pharmaceutical Applications : Research indicates that this compound may serve as a precursor for developing new drugs due to its ability to interact with various molecular targets . Its structural features allow it to be tailored for specific therapeutic applications.

Study on GSK-3β Inhibition

A study highlighted the compound's inhibitory effects on GSK-3β, with IC50 values indicating potent activity at nanomolar concentrations (IC50 = 8 nM) . Such inhibition is significant as GSK-3β is implicated in numerous diseases, including Alzheimer's and cancer.

Cytotoxicity Assessment

In vitro assays were conducted on mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2) to assess cytotoxicity. Compounds similar to this compound demonstrated no significant decrease in cell viability at concentrations up to 10 µM, suggesting favorable safety profiles for potential therapeutic use .

Data Tables

Property Value
Molecular FormulaC₁₃H₁₆BrFNO₂
Molecular Weight303.18 g/mol
IC50 (GSK-3β Inhibition)8 nM
Cell Viability (HT-22 at 10 µM)No significant decrease

Properties

Molecular Formula

C16H21BrFNO2

Molecular Weight

358.25 g/mol

IUPAC Name

tert-butyl N-[(2-bromo-4-fluorophenyl)methyl]-N-(cyclopropylmethyl)carbamate

InChI

InChI=1S/C16H21BrFNO2/c1-16(2,3)21-15(20)19(9-11-4-5-11)10-12-6-7-13(18)8-14(12)17/h6-8,11H,4-5,9-10H2,1-3H3

InChI Key

YXKUIYXIZCTLBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC1CC1)CC2=C(C=C(C=C2)F)Br

Origin of Product

United States

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